molecular formula C18H16O7S B2370057 (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate CAS No. 869078-73-9

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Cat. No. B2370057
M. Wt: 376.38
InChI Key: HAKVZUDCSWDULO-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a useful research compound. Its molecular formula is C18H16O7S and its molecular weight is 376.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Pervaram et al. (2018) discusses the synthesis of compounds structurally related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate. These compounds are synthesized using various chemical reactions and tested for their antimicrobial activity, providing insights into their potential use in combating microbial infections (Pervaram et al., 2018).

Demethylation Methods in Synthesis

Fredriksson and Stone-Elander (2002) present a microwave-enhanced method for demethylation of methyl phenyl ethers. This method is significant for synthesizing precursors like (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate, and for removing protecting groups in complex organic synthesis (Fredriksson & Stone-Elander, 2002).

Chemical Transformation and Reactions

Wit, Woldhuis, and Cerfontain (2010) discuss the sulfonation of phenyl methanesulfonates, which is a relevant process in the chemical transformation and manipulation of compounds including those related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate (Wit et al., 2010).

Hydrolysis and Selectivity in Synthesis

Chan, Cox, and Sinclair (2008) explore the hydrolysis of methanesulfonate esters, a reaction type that is potentially relevant for the synthesis and modification of compounds like (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate. This research provides insights into the selectivity and conditions required for such hydrolysis reactions (Chan et al., 2008).

Synthesis and Characterization

Ming and South (2004) detail the synthesis and crystal structure of a compound related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate. This research contributes to understanding the structural and chemical properties of such complex organic compounds (Ming & South, 2004).

properties

IUPAC Name

[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-12-5-6-13-15(10-12)24-17(18(13)19)9-11-4-7-14(16(8-11)23-2)25-26(3,20)21/h4-10H,1-3H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKVZUDCSWDULO-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

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